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Compound of Interest

Compound Name: PSI-6206-13C,d3

Cat. No.: B10800373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

the isotopically labeled nucleoside analog PSI-6206-13C,d3, and its parent compound, PSI-

6206. This document is intended to serve as a comprehensive resource for researchers and

professionals involved in drug development and virological studies.

Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its behavior in

biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Below is a summary of the key physicochemical data for PSI-6206 and its isotopically labeled

variant, PSI-6206-13C,d3.

Quantitative Data Summary
The following tables present the quantitative physicochemical properties for both PSI-6206 and

PSI-6206-13C,d3.

Table 1: Physicochemical Properties of PSI-6206
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Property Value

Molecular Formula C10H13FN2O5

Molecular Weight 260.22 g/mol [1][2]

Exact Mass 260.08 g/mol

Appearance White to off-white solid powder

Density 1.6 ± 0.1 g/cm³

Melting Point 237-238 °C

Index of Refraction 1.596

LogP -0.77

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 3

Table 2: Physicochemical Properties of PSI-6206-13C,d3

Property Value

Molecular Formula C9[13C]H10D3FN2O5[3]

Molecular Weight 264.23 g/mol [3]

Purity ≥99%[3]

Table 3: Elemental Analysis of PSI-6206

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://www.benchchem.com/product/b10800373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Element Percentage

Carbon (C) 46.16%

Hydrogen (H) 5.04%

Fluorine (F) 7.30%

Nitrogen (N) 10.77%

Oxygen (O) 30.74%

Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the

key physicochemical properties listed above. These protocols are standard methods widely

used in the pharmaceutical sciences.

Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a

liquid.

Methodology:

A small, finely powdered sample of the compound is packed into a capillary tube, which is

sealed at one end.

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil

bath.

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal

equilibrium.

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

The temperature at which the last solid crystal disappears is recorded as the completion of

melting.
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The melting point is reported as a range between these two temperatures.[1][2][4][5]

Density Determination (Bulk and Tapped)
Objective: To determine the bulk and tapped density of the powdered compound.

Methodology:

Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and

the volume is recorded. The bulk density is calculated as the mass of the powder divided by

its volume.[6][7][8]

Tapped Density: The graduated cylinder containing the powder is then mechanically tapped

a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The

tapped density is calculated as the mass of the powder divided by the tapped volume.[6][7]

[8]

LogP (Octanol-Water Partition Coefficient)
Determination
Objective: To determine the lipophilicity of the compound by measuring its partitioning between

octanol and water.

Methodology (Shake Flask Method):

A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable

buffer like PBS, pH 7.4).

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases until equilibrium is reached.[9][10][11]

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous

layers.

The concentration of the compound in each phase is determined using a suitable analytical

technique, such as High-Performance Liquid Chromatography (HPLC).[10][12]
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Signaling Pathway and Mechanism of Action
PSI-6206 is a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent

RNA polymerase.[4] However, PSI-6206 itself is a prodrug that requires intracellular metabolic

activation to exert its antiviral effect.

Metabolic Activation Pathway of PSI-6206 Precursor
(PSI-6130)
The metabolic activation of PSI-6206 is understood through the pathway of its closely related

precursor, PSI-6130. PSI-6130 undergoes intracellular phosphorylation and deamination to

ultimately form the active triphosphate of PSI-6206.
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Metabolic activation of PSI-6130 to active PSI-6206-TP.

The diagram illustrates the conversion of the parent compound, PSI-6130, within the

hepatocyte. It is first phosphorylated to its monophosphate (MP) form by deoxycytidine kinase

(dCK). Subsequently, dCMP deaminase converts PSI-6130-MP to PSI-6206-MP (also known

as RO2433-MP).[14][15] This monophosphate is then further phosphorylated to the

diphosphate (DP) and finally to the active triphosphate (TP) form by cellular kinases.[14] The
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active PSI-6206-TP acts as a competitive inhibitor of the HCV NS5B polymerase, leading to

chain termination and the inhibition of viral RNA replication.[16][17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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